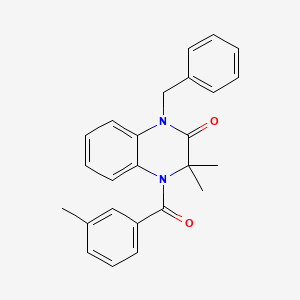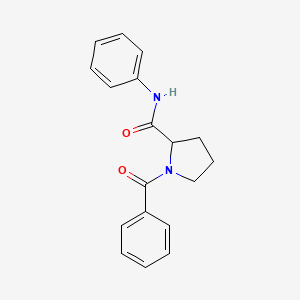
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, to inhibit the activity of certain enzymes, and to modulate the expression of certain genes. Additionally, the compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages and limitations for lab experiments. One advantage is that it has been synthesized using various methods, making it readily available for research. Additionally, the compound has been extensively studied, making it a well-characterized compound for research purposes. However, one limitation is that the mechanism of action of the compound is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
There are several potential future directions for research involving 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could be done to elucidate the mechanism of action of the compound and to identify potential targets for its activity.
Synthesemethoden
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized using various methods. One method involves the reaction of 3-methylbenzoyl chloride with 1,2-diaminobenzene in the presence of triethylamine. This reaction leads to the formation of 3-methylbenzoyl-1,2-diaminobenzene, which is then reacted with benzyl bromide in the presence of potassium carbonate to form 1-benzyl-3-methylbenzoyl-1,2-diaminobenzene. Finally, this compound is reacted with cyclohexanone in the presence of acetic acid to form 1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in various scientific research applications. One study investigated its potential as a therapeutic agent for the treatment of cancer. The compound was found to inhibit the growth of cancer cells in vitro and in vivo. Another study investigated its potential as a treatment for Alzheimer's disease. The compound was found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-benzyl-3,3-dimethyl-4-(3-methylbenzoyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-10-9-13-20(16-18)23(28)27-22-15-8-7-14-21(22)26(24(29)25(27,2)3)17-19-11-5-4-6-12-19/h4-16H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGOQHOXBMAXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3N(C(=O)C2(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)
![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)

![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)


![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)
![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)